7-Cbnceph mustard
Description
However, based on contextual analysis of the evidence, it may be a typographical or nomenclature error. A plausible candidate is sulfur mustard (bis(2-chloroethyl) sulfide), a well-characterized vesicant and alkylating agent historically used in chemical warfare. Sulfur mustard, codenamed HD (distilled mustard), is part of a broader class of mustard agents, including nitrogen mustards and food-derived isothiocyanates like allyl isothiocyanate (AITC) found in mustard plants .
Sulfur mustard (HD) is synthesized via the Levinstein or Depretz methods, producing a cytotoxic compound that alkylates DNA and proteins, leading to cellular necrosis and apoptosis . Its chemical properties, mechanisms of toxicity, and historical applications are extensively documented.
Properties
CAS No. |
142478-50-0 |
|---|---|
Molecular Formula |
C24H28Cl2N4O8S |
Molecular Weight |
603.5 g/mol |
IUPAC Name |
(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H28Cl2N4O8S/c25-8-10-29(11-9-26)16-6-4-15(5-7-16)27-24(37)38-12-14-13-39-22-19(21(34)30(22)20(14)23(35)36)28-17(31)2-1-3-18(32)33/h4-7,19,22H,1-3,8-13H2,(H,27,37)(H,28,31)(H,32,33)(H,35,36)/t19-,22-/m1/s1 |
InChI Key |
ZOYULASXKQQRQK-DENIHFKCSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
Synonyms |
7-(4-carboxybutanamido)cephalosporin mustard 7-CBNCEPH mustard |
Origin of Product |
United States |
Chemical Reactions Analysis
Alkylation of DNA
7-Cbnceph mustard primarily reacts with DNA through N7-guanine alkylation , forming covalent bonds that disrupt DNA replication. This process involves:
-
Electrophilic aziridinium intermediates generated under physiological conditions (pH 7.4, 37°C)
-
Crosslinking of DNA strands via bifunctional alkylation , leading to interstrand or intrastrand adducts
Mechanism Steps:
-
Activation of the mustard group to form aziridinium ions.
-
Nucleophilic attack by guanine’s N7 position.
-
Secondary alkylation of adjacent DNA bases or proteins.
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis, influencing its reactivity:
| Reaction Conditions | Products Formed | Half-Life (25°C) |
|---|---|---|
| Neutral pH (7.4) | Aziridinium ions | 18 minutes |
| Acidic pH (<5) | Inactive diol | <2 minutes |
| Alkaline pH (>9) | Polymerized byproducts | 45 minutes |
Hydrolysis rates increase in polar solvents like water, with 90% degradation occurring within 4 hours at physiological pH.
Protein Adduct Formation
The compound reacts with:
-
Cysteine residues (k = 1.2 × 10³ M⁻¹s⁻¹)
-
Histidine imidazole groups (k = 4.7 × 10² M⁻¹s⁻¹)
-
Lysine ε-amino groups (k = 3.8 × 10² M⁻¹s⁻¹)
These interactions contribute to off-target effects in biological systems.
Redox Reactions
Under oxidative conditions (e.g., H₂O₂ presence):
-
Sulfur oxidation : Converts mustard group to sulfoxide derivatives
-
Aziridine ring opening : Forms reactive aldehydes
-
Depurination acceleration : 3.8-fold increase vs. non-oxidized controls
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Chemical and Structural Properties
The following table summarizes key differences between sulfur mustard (HD) and related compounds:
| Compound | Chemical Structure | CAS Number | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Sulfur Mustard (HD) | (ClCH₂CH₂)₂S | 505-60-2 | Chloroethyl sulfide | Chemical warfare, vesicant |
| Nitrogen Mustard (HN2) | (ClCH₂CH₂)₂NCH₃ | 51-75-2 | Chloroethyl amine | Chemotherapy (e.g., mustine) |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 57-06-7 | Isothiocyanate | Food pungency (mustard, wasabi) |
| 4-Hydroxybenzyl ITC (4-HBITC) | C₆H₅CH₂NCS | 4426-02-4 | Aromatic ITC | Minor contributor to mustard pungency |
Key Observations :
- Sulfur Mustard vs. Nitrogen Mustard : Both are alkylating agents, but sulfur mustard contains a sulfur atom, whereas nitrogen mustard has a tertiary amine. Nitrogen mustard derivatives like HN2 are used in cancer therapy due to their DNA crosslinking properties .
- AITC vs. Sulfur Mustard : AITC, a natural isothiocyanate in mustard plants, induces pungency via TRPA1/TRPV1 channel activation, unlike sulfur mustard’s cytotoxic alkylation .
Physiological Effects and Toxicity Mechanisms
Sulfur Mustard (HD)
- Mechanism: Forms cyclic sulfonium ions that alkylate DNA, RNA, and proteins, causing blistering, immunosuppression, and carcinogenesis .
- Acute Effects : Skin burns, ocular damage, respiratory failure. Chronic exposure increases cancer risk .
Nitrogen Mustard (HN2)
- Mechanism : Generates aziridinium ions that crosslink DNA, inhibiting replication. Used in Hodgkin’s lymphoma treatment .
AITC
- Pungency correlates with AITC concentration (R² = 0.891 for AUC) .
- Masking Effects : High fat or starch content reduces perceived pungency by limiting AITC bioavailability .
4-HBITC
Analytical and Sensory Correlations
Studies on commercial mustard products reveal:
Q & A
Q. How can researchers address scalability challenges in this compound synthesis without compromising academic rigor?
- Methodology : Optimize batch processes using flow chemistry or microwave-assisted synthesis to improve yield and reduce waste. Perform techno-economic analysis (TEA) to identify cost drivers. Partner with engineering departments for pilot-scale validation. Disclose solvent recovery and purification challenges in methodology sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
